

N-Phenylcyclohexanecarboxamide: A Technical Guide

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Compound of Interest

Compound Name: *N-Phenylcyclohexanecarboxamide*

Cat. No.: *B185116*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Phenylcyclohexanecarboxamide**. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Properties

N-Phenylcyclohexanecarboxamide is a secondary amide consisting of a cyclohexanecarboxamide moiety N-substituted with a phenyl group. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₁₃ H ₁₇ NO
Molecular Weight	203.28 g/mol
CAS Number	2719-26-8
IUPAC Name	N-phenylcyclohexanecarboxamide
Synonyms	Cyclohexanecarboxanilide, N-phenyl-cyclohexanecarboxamide
Melting Point	138-140 °C
Boiling Point	Data not available
Solubility	Data not available in common solvents. Expected to be soluble in polar organic solvents like deuterated chloroform (CDCl ₃).
Appearance	White solid

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **N-Phenylcyclohexanecarboxamide**.

NMR Spectroscopy

¹H NMR (600 MHz, CDCl₃): The proton NMR spectrum reveals signals corresponding to the aromatic and aliphatic protons of the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.56	d, J = 7.8 Hz	2H	Aromatic (ortho-H)
7.49	s	1H	Amide (N-H)
7.31	t, J = 8.4 Hz	2H	Aromatic (meta-H)
7.09	t, J = 7.8 Hz	1H	Aromatic (para-H)
2.28 – 2.23	m	1H	Cyclohexyl (CH)
1.97	d, J = 11.4 Hz	2H	Cyclohexyl (CH ₂)
1.85 – 1.78	m	2H	Cyclohexyl (CH ₂)
1.75 – 1.69	m	1H	Cyclohexyl (CH)
1.59 – 1.52	m	2H	Cyclohexyl (CH ₂)
1.34 – 1.22	m	3H	Cyclohexyl (CH ₂)

¹³C NMR (150 MHz, CDCl₃): The carbon NMR spectrum shows the expected signals for the carbonyl, aromatic, and cyclohexyl carbons.

Chemical Shift (δ) ppm	Assignment
174.66	Carbonyl (C=O)
138.26	Aromatic (ipso-C)
129.01 (2C)	Aromatic (meta-CH)
124.12	Aromatic (para-CH)
119.89 (2C)	Aromatic (ortho-CH)
46.58	Cyclohexyl (CH)
29.74 (2C)	Cyclohexyl (CH ₂)
25.75 (3C)	Cyclohexyl (CH ₂)

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS-ESI):

- Calculated for $[M+H]^+$ ($C_{13}H_{18}NO$): 204.1388
- Found: 204.1389

Experimental Protocols

Synthesis of N-Phenylcyclohexanecarboxamide

This protocol describes the synthesis via the reaction of cyclohexanecarbonyl chloride with aniline.

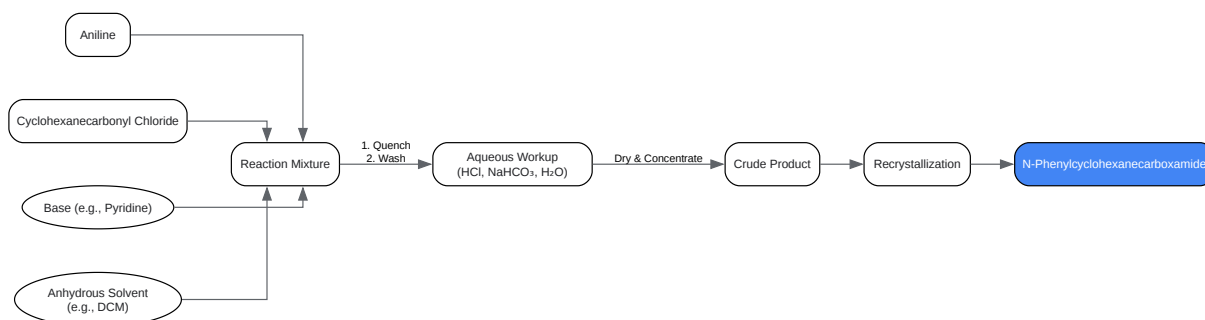
Materials:

- Aniline
- Cyclohexanecarbonyl chloride
- A suitable base (e.g., pyridine or triethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Solvents for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in the anhydrous aprotic solvent.
- Add the base to the solution and cool the mixture in an ice bath.

- Slowly add cyclohexanecarbonyl chloride dropwise to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system to yield **N-Phenylcyclohexanecarboxamide** as a white solid.



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Synthesis Workflow for **N-Phenylcyclohexanecarboxamide**.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-10 mg of the solid **N-Phenylcyclohexanecarboxamide**.
- Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For quantitative ¹³C NMR, inverse-gated decoupling should be employed with an appropriate relaxation delay.

FTIR Spectroscopy Protocol

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of **N-Phenylcyclohexanecarboxamide** in a volatile solvent (e.g., dichloromethane).
- Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample chamber.

- Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol

Sample Preparation:

- Prepare a dilute solution of **N-Phenylcyclohexanecarboxamide** in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.

Data Acquisition (ESI):

- Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- Apply a high voltage to the ESI needle to generate charged droplets.
- The solvent evaporates, and the analyte is ionized (typically protonated to form $[M+H]^+$).
- The ions are guided into the mass analyzer (e.g., TOF or Orbitrap).
- Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of **N-Phenylcyclohexanecarboxamide**. Further research is required to elucidate any potential pharmacological effects or mechanisms of action. Derivatives of similar carboxamides have been investigated for various biological activities, suggesting that **N-Phenylcyclohexanecarboxamide** could be a candidate for future screening and development.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.

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